molecular formula C16H23BrN2O3 B008688 (S)-5-Bromo-N-((1-ethylpyrrolidin-2-YL)methyl)-2,3-dimethoxybenzamide CAS No. 107188-74-9

(S)-5-Bromo-N-((1-ethylpyrrolidin-2-YL)methyl)-2,3-dimethoxybenzamide

Cat. No. B008688
M. Wt: 371.27 g/mol
InChI Key: QAECXZXKVURFMR-LBPRGKRZSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The exact synthesis process would depend on the specific substituents and their positions in the molecule.


Molecular Structure Analysis

The molecule likely has a complex three-dimensional structure due to the sp3 hybridization of the pyrrolidine ring . The different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrrolidines can undergo a variety of reactions, including those involving the nitrogen atom or the carbon atoms in the ring .

Scientific Research Applications

  • Antipsychotic Properties : This compound has shown potential as an antipsychotic agent due to its ability to inhibit [3H]spiperone binding in rat striatal membranes and counteract the effects of apomorphine. This indicates a role in managing conditions related to dopamine activity in the brain (Högberg et al., 1990).

  • Cancer Imaging : It has been used in the synthesis of radio-labeled compounds for identifying EMT-6 breast tumors in vivo. These compounds have demonstrated high tumor-to-normal tissue ratios, making them effective for cancer imaging (Rowland et al., 2006).

  • Metabolite Analysis : Research has also focused on its role as a metabolite, particularly in the context of the antipsychotic benzamide remoxipride. Its urinary metabolites have been a subject of synthesis and analysis (Gawell et al., 1989).

  • Dopamine D2 Receptor Studies : The compound has been used in quantitative structure-affinity relationship studies of dopamine D2 receptor antagonists. Such research quantifies the influence of electronic factors and lipophilicity on dopamine D2 receptor binding (Paulis et al., 1991).

  • Antioxidant Properties : In a broader context, related bromophenols have been studied for their potential application as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

  • Radioligand Imaging : It has been a precursor in the synthesis of radioligands like [11C]cyclopropyl-FLB 457 and [125I]Epidepride, which are used for imaging low densities of dopamine D2 receptors in the brain (Airaksinen et al., 2008).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. This could include the synthesis of various derivatives and investigation of their properties and activities .

properties

IUPAC Name

5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAECXZXKVURFMR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432689
Record name 5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-Bromo-N-((1-ethylpyrrolidin-2-YL)methyl)-2,3-dimethoxybenzamide

CAS RN

107188-66-9, 107188-74-9
Record name Flb 457
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107188669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoremoxipride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107188749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOREMOXIPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GH32HX9WCX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Vraka, S Mijailovic, V Fröhlich, M Zeilinger… - Nuclear Medicine and …, 2018 - Elsevier
Introduction Due to the high candidate exclusion rate during a drug development process, an early prediction of the pharmacokinetic behavior would be needed. Accordingly, high …
Number of citations: 16 www.sciencedirect.com
C Vraka, L Nics, KH Wagner, M Hacker… - Nuclear Medicine and …, 2017 - Elsevier
Introduction There is an increasing demand for high throughput methods at early stages of preclinical radioligand development, in order to predict pharmacokinetic properties (eg, …
Number of citations: 69 www.sciencedirect.com
C Vraka - 2017 - phaidra.univie.ac.at
The incidence of neurological diseases increases perpetually, on the one hand, due to the rising incidence of psychiatric diseases in young people and on the other hand due to an …
Number of citations: 2 phaidra.univie.ac.at

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